![molecular formula C20H23N3 B10806292 N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine](/img/structure/B10806292.png)
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine typically involves the reaction of 4-methylphenylpiperazine with a suitable aldehyde or ketone to form the corresponding imine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the imine formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in achieving high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)piperazin-1-yl)methylbenzamide
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23N3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C20H23N3/c1-18-9-11-20(12-10-18)22-14-16-23(17-15-22)21-13-5-8-19-6-3-2-4-7-19/h2-13H,14-17H2,1H3 |
Clave InChI |
LNDKKPIKNYVGHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


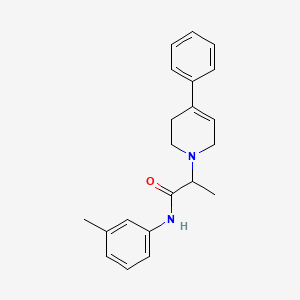
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B10806218.png)
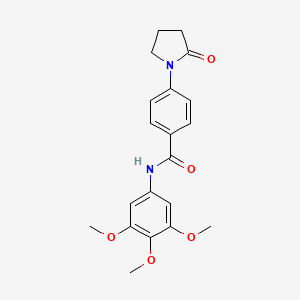
![N-benzyl-2-(8-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B10806240.png)
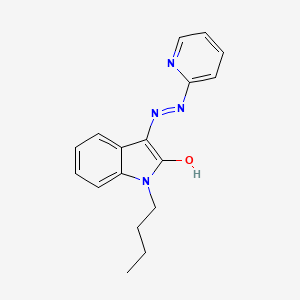
![[2-(5-Methoxycarbonyl-2-methylanilino)-2-oxoethyl] 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B10806248.png)



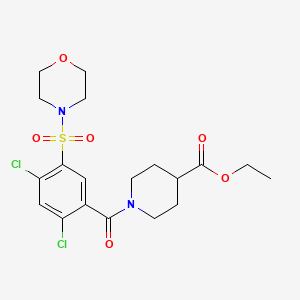

![N-(3-acetylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806282.png)
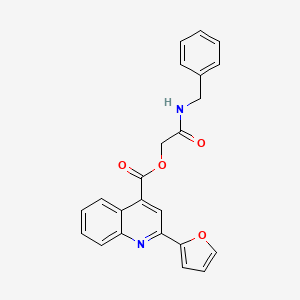
![(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806291.png)
